

8-Bromo-ATP chemical properties and structure

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An In-depth Technical Guide to **8-Bromo-ATP**: Chemical Properties, Structure, and Experimental Applications

Introduction

8-Bromoadenosine 5'-triphosphate (**8-Bromo-ATP**) is a halogenated analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in biochemical and pharmacological research. By substituting a hydrogen atom with a bromine atom at the 8th position of the adenine moiety, its chemical and biological properties are significantly altered compared to the endogenous nucleotide, ATP. This modification forces the glycosidic bond into a syn conformation, influencing its interaction with various proteins.[1] **8-Bromo-ATP** is widely utilized as a potent agonist for purinergic P2X receptors and also shows activity at certain P2Y receptors.[1][2] Furthermore, it has demonstrated cytotoxic effects on cancer cells and serves as a substrate for various enzymes, enabling detailed investigation of ATP-dependent processes.[3][4]

This guide provides a comprehensive overview of the chemical properties, structure, and biological activities of **8-Bromo-ATP**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

8-Bromo-ATP is typically supplied as a white to off-white solid or a clear aqueous solution.[5] The salt form is noted to have enhanced water solubility and stability compared to the free acid form.[6] For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[5][7] Short-term exposure to ambient temperatures for up to one week is possible.[1][5]



Quantitative Data Summary

The key chemical and physical properties of **8-Bromo-ATP** are summarized in the tables below for easy reference.

Table 1: General and Chemical Properties

Property	Value	Source(s)
IUPAC Name	[[(2R,3S,4R,5R)-5-(6- amino-8-bromopurin-9- yl)-3,4-dihydroxyoxolan-2- yl]methoxy- hydroxyphosphoryl] phosphono hydrogen phosphate	[3]
Synonyms	8-Br-ATP, 8-Bromoadenosine 5'-triphosphate	[8][7]
Molecular Formula	C10H15BrN5O13P3 (free acid)	[3][4][5]
Molecular Weight	586.08 g/mol (free acid)	[5]
Exact Mass	584.91 g/mol (free acid)	[1][5]
Appearance	White to off-white solid	[5]
Purity	≥ 95% (HPLC)	[3][5][7]

| CAS Number | 23567-97-7 |[8][4] |

Table 2: Solubility and Spectroscopic Data

Property	Value	Conditions	Source(s)
Solubility	Soluble	Water	[7]
λтах	264 nm	Tris-HCl, pH 7.5	[1][5][7]



| Molar Absorptivity (ϵ) | 17.0 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 |[1][5] |

Table 3: Storage and Stability

Property	Condition	Duration	Source(s)
Storage Temperature	-20°C	≥ 4 years	[4][5][7]
Shipping Condition	Wet or Blue Ice / Gel Packs	N/A	[4][5][7]

| Short-term Stability | Ambient Temperature | Up to 1 week |[1][5] |

Structure and Conformation

The structure of **8-Bromo-ATP** is analogous to ATP, with the critical modification being the substitution of a bromine atom at the C8 position of the purine ring. This substitution has a profound steric effect, forcing the adenosine nucleoside into a syn conformation around the glycosidic bond. This contrasts with the natural anti conformation typically preferred by ATP. This fixed conformation is key to its altered biological activity, as the spatial orientation of the base relative to the ribose-triphosphate chain dictates its binding affinity and efficacy at various nucleotide-binding sites on enzymes and receptors.

Fig. 1: Structural comparison of ATP and 8-Bromo-ATP.

Biological Activity and Signaling Pathways

8-Bromo-ATP is a versatile pharmacological tool primarily known for its agonistic activity at purinergic receptors.

P2X Receptor Agonism

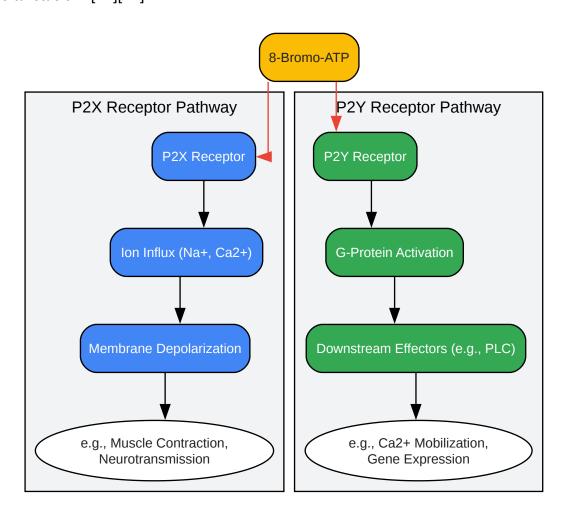
8-Bromo-ATP is a well-established agonist of P2X purinergic receptors, which are ligand-gated ion channels that open in response to extracellular ATP.[8][2][9] P2X receptor activation leads to the rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and initiating various cellular responses.[10] For example, **8-Bromo-ATP** induces contraction of isolated



guinea pig bladder strips, a response mediated by P2X receptors, with a potency approximately 0.19 times that of ATP.[7]

P2Y Receptor Agonism

In addition to P2X receptors, **8-Bromo-ATP** also acts as an agonist at certain G protein-coupled P2Y receptors, specifically showing activity at the P2Y2 receptor.[1][11] P2Y receptors couple to various G proteins (primarily Gq/11 or Gi) to modulate intracellular signaling cascades, such as the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium.[11][12]



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Fig. 2: 8-Bromo-ATP signaling via P2X and P2Y receptors.

Enzyme Interactions and Cytotoxicity



8-Bromo-ATP interacts with a range of ATP-dependent enzymes. It has been used to study the substrate specificity of yeast poly(A) polymerase and its binding to Ca²⁺-ATPase.[5][7] Notably, **8-Bromo-ATP** exhibits cytotoxic effects against multiple myeloma cells, with a reported IC₅₀ value of 23.1 μM.[8][4][7] This anti-cancer activity has been explored using cationic phospholiposomes as efficient delivery vehicles.[7]

Experimental Protocols

Detailed methodologies for experiments are crucial for reproducibility. Below are protocols derived from published literature where **8-Bromo-ATP** was a key reagent.

Cytotoxicity Assay in Multiple Myeloma Cells

This protocol is based on studies demonstrating the cytotoxic effects of 8-Bromo-ATP.[8][7]

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **8-Bromo-ATP** on multiple myeloma cell lines.
- Cell Culture: Multiple myeloma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Methodology:
 - Seed cells in 96-well plates at a predetermined density.
 - Prepare a stock solution of 8-Bromo-ATP in a suitable solvent (e.g., sterile water or culture medium).
 - \circ Treat cells with a serial dilution of **8-Bromo-ATP** (e.g., concentrations ranging from 10 μ M to 50 μ M).[8] Include untreated cells as a negative control.
 - Incubate the plates for a specified duration (e.g., 5 days).[8]
 - Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay for ATP content (e.g., CellTiter-Glo®).



- Calculate the percentage of cell viability relative to the untreated control for each concentration.
- Determine the IC₅₀ value by plotting cell viability against the logarithm of the **8-Bromo- ATP** concentration and fitting the data to a dose-response curve.

In Vitro Osteoblastic Differentiation and Angiogenesis Assay

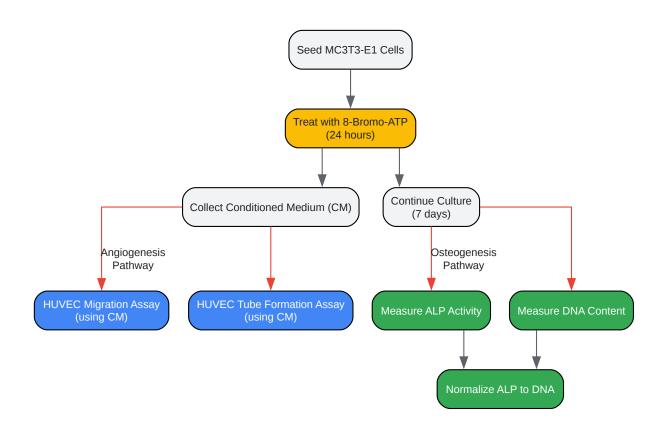
This protocol is adapted from a study investigating the effects of **8-Bromo-ATP**'s cyclic monophosphate analog (8-Bromo-cAMP) on osteoblast-like cells, which provides a detailed framework for cell-based assays.[13] The principles can be applied to study the effects of **8-Bromo-ATP** on similar cellular processes.

- Objective: To evaluate the effect of a short-term 8-Bromo-ATP treatment on osteoblastic differentiation and the induction of angiogenic factors.
- Cell Lines: MC3T3-E1 osteoblast-like cells and Human Umbilical Vein Endothelial Cells (HUVECs).[13]
- Methodology:
 - Part A: Treatment and Conditioned Media Preparation
 - Culture MC3T3-E1 cells in α -MEM supplemented with 10% FBS and antibiotics.
 - Treat cells with 8-Bromo-ATP (e.g., 100 μM) for 24 hours.
 - After 24 hours, replace the treatment medium with fresh, serum-free medium and incubate for another 24 hours to collect the "conditioned medium," which will contain secreted factors like VEGF.
 - Part B: Angiogenesis Assays (using HUVECs)
 - Migration Assay: Use a Boyden chamber or similar transwell system. Place HUVECs in the upper chamber and the conditioned medium from Part A in the lower chamber.



Incubate for several hours and quantify the number of cells that have migrated through the porous membrane.

- Tube Formation Assay: Coat a 96-well plate with Matrigel. Seed HUVECs onto the gel and treat them with the conditioned medium. Incubate for 6-18 hours and examine the formation of capillary-like tube structures using microscopy.
- Part C: Osteoblastic Differentiation Assay (using MC3T3-E1 cells)
 - Alkaline Phosphatase (ALP) Activity: Treat MC3T3-E1 cells with 8-Bromo-ATP for 24 hours as in Part A. Replace with fresh growth medium and culture for 7 days.
 - Lyse the cells and measure ALP activity using a colorimetric substrate assay (e.g., using p-nitrophenyl phosphate).[13]
 - Normalize ALP activity to the total cellular DNA content, measured using a fluorescent dye like PicoGreen.[13]





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Fig. 3: Workflow for in vitro angiogenesis/osteogenesis assays.

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